N,N'-diacetylchitobiose N,N'-diacetylchitobiose N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N,N'-diacetylchitobiose is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35061-50-8
VCID: VC20750823
InChI: InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
SMILES: CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Molecular Formula: C16H28N2O11
Molecular Weight: 424.40 g/mol

N,N'-diacetylchitobiose

CAS No.: 35061-50-8

Cat. No.: VC20750823

Molecular Formula: C16H28N2O11

Molecular Weight: 424.40 g/mol

* For research use only. Not for human or veterinary use.

N,N'-diacetylchitobiose - 35061-50-8

Description N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N,N'-diacetylchitobiose is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
CAS No. 35061-50-8
Molecular Formula C16H28N2O11
Molecular Weight 424.40 g/mol
IUPAC Name N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
Standard InChI Key CDOJPCSDOXYJJF-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

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